3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one
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Overview
Description
3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a 4-methylbenzoyl group. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one typically involves the condensation of 4-methylbenzoyl chloride with 2H-1-benzopyran-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzoyl chloride+2H-1-benzopyran-2-onePyridine, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methylbenzoyl)-2H-1-benzopyran-2-carboxylic acid.
Reduction: Formation of 3-(4-methylbenzoyl)-2H-1-benzopyran-2-ol.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzoyl)propionic acid
- 3-(4-Methylbenzoyl)benzoic acid
- 3-(4-Methylbenzoyl)phenylacetic acid
Uniqueness
3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one is unique due to its benzopyran ring system, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity profiles, making it a valuable compound for research and development.
Properties
CAS No. |
82587-72-2 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)chromen-2-one |
InChI |
InChI=1S/C17H12O3/c1-11-6-8-12(9-7-11)16(18)14-10-13-4-2-3-5-15(13)20-17(14)19/h2-10H,1H3 |
InChI Key |
WDFYMPJQORRUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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